molecular formula C15H11F3N4 B2610430 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-38-4

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No. B2610430
CAS RN: 338411-38-4
M. Wt: 304.276
InChI Key: OBEFWQRDAXUIKM-UHFFFAOYSA-N
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Description

The compound “1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoromethyl group (CF3) is a substituent derived from methane, where three hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate azide and nitrile precursors in a [3+2] cycloaddition to form the tetrazole ring . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrazole ring substituted with two phenyl rings. One of these phenyl rings would be further substituted with a methyl group, and the other with a trifluoromethyl group .


Chemical Reactions Analysis

As a tetraazole derivative, this compound could participate in various chemical reactions. For example, tetrazoles can act as ligands in coordination chemistry, or as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Anticancer and Antibacterial Activity

Research on tetrazole derivatives, including structures similar to 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, has shown potential anticancer and antibacterial properties. A study synthesized derivatives fused with 3-methyl-pyrazol-5-one and 5-phenyl-1H-tetrazole moieties, showing selective anticancer activity against renal cancer cell lines and significant antibacterial activity against various bacteria strains. These findings suggest a potential avenue for developing new therapeutic agents based on tetrazole derivatives (Khanage, Mohite, & Raju, 2011).

Antimicrobial and Antioxidant Properties

Another study involved the synthesis of 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial and antioxidant activities. These compounds, featuring structural elements related to 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant properties, offering prospects for their application in treating microbial infections and oxidative stress-related conditions (Bhat et al., 2016).

Catalysis and Chemical Synthesis

Tetrazole and related compounds have been investigated for their roles in catalysis and chemical synthesis. For instance, tetrahydrofuranyl methyl-1,2,3-triazoles were synthesized using a copper(I) complex catalyzed process, demonstrating the utility of tetrazole derivatives in synthesizing novel organic compounds under mild conditions. This area of research holds promise for advancing synthetic methodologies in organic chemistry (Velasco et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological targets, which are not known based on the compound’s structure alone .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Tetrazole derivatives have been studied for various applications, including as pharmaceuticals and in material science .

properties

IUPAC Name

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c1-10-4-2-7-13(8-10)22-14(19-20-21-22)11-5-3-6-12(9-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFWQRDAXUIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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